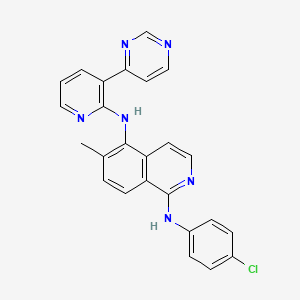![molecular formula C12H8BrClO3S2 B13877095 4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)
4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride is a complex organic compound that features a thiophene ring substituted with a bromomethylbenzoyl group and a sulfonyl chloride group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride typically involves the reaction of 4-bromomethylbenzoyl chloride with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and the removal of by-products can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoyl thiophenes with various functional groups replacing the bromine atom.
Electrophilic Aromatic Substitution: Products include halogenated or nitrated thiophene derivatives.
Reduction: Products include sulfonamides or thiols derived from the reduction of the sulfonyl chloride group.
Wissenschaftliche Forschungsanwendungen
4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl chloride group can undergo nucleophilic substitution, leading to the formation of sulfonamide or thiol derivatives. The thiophene ring’s aromaticity allows it to participate in electrophilic aromatic substitution reactions, further diversifying its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromomethylbenzoyl chloride: Shares the bromomethylbenzoyl moiety but lacks the thiophene and sulfonyl chloride groups.
Thiophene-2-sulfonyl chloride: Contains the thiophene and sulfonyl chloride groups but lacks the bromomethylbenzoyl moiety.
Uniqueness
The presence of both electrophilic and nucleophilic centers within the same molecule allows for versatile chemical transformations, making it a valuable compound in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C12H8BrClO3S2 |
|---|---|
Molekulargewicht |
379.7 g/mol |
IUPAC-Name |
4-[4-(bromomethyl)benzoyl]thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C12H8BrClO3S2/c13-6-8-1-3-9(4-2-8)12(15)10-5-11(18-7-10)19(14,16)17/h1-5,7H,6H2 |
InChI-Schlüssel |
YONYFAWFFQKWIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CBr)C(=O)C2=CSC(=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


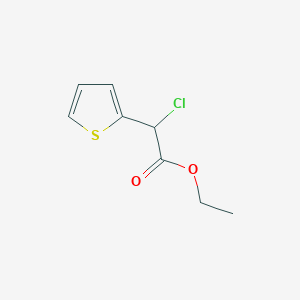

![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)
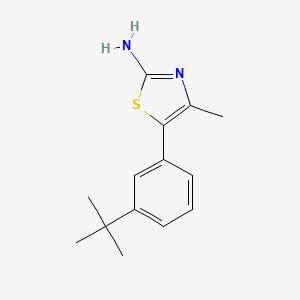
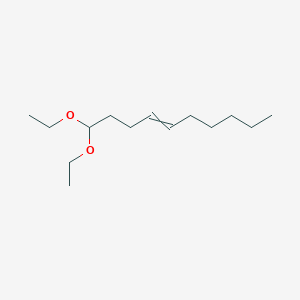

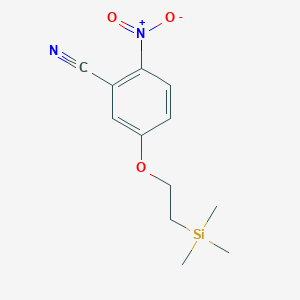
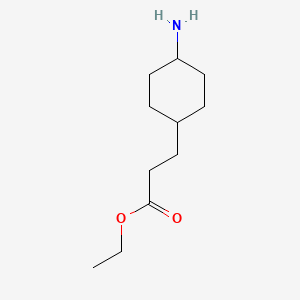


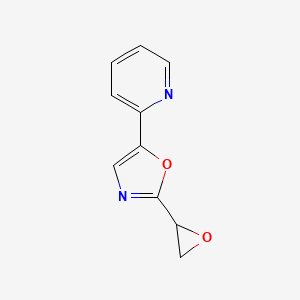
![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)

